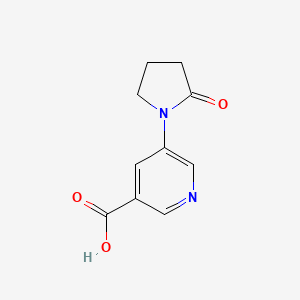

5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-2-1-3-12(9)8-4-7(10(14)15)5-11-6-8/h4-6H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEAOXXSQFLRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343197-66-9 | |

| Record name | 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thermal Cyclization of 4-Aminophenol and Itaconic Acid

Heating 4-aminophenol (2.355 mol) with itaconic acid (2.32 mol) at 110–150°C induces an exothermic cyclization, yielding (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid as a dark-brown intermediate. This solvent-free method avoids side reactions associated with polar aprotic solvents but requires precise temperature control to prevent decomposition. Nuclear magnetic resonance (NMR) analysis of the crude product confirms the formation of the pyrrolidinone ring through characteristic carbonyl resonances at δ 174–178 ppm.

Dichloro-Substituted Derivatives via Electrophilic Halogenation

Modifying the hydroxyphenyl substituent introduces antimicrobial functionality, as demonstrated in PMC10178429. Treating 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrogen peroxide and hydrochloric acid installs chlorine atoms at the 3- and 5-positions of the aromatic ring, achieving 85–90% conversion efficiency. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing chlorination to the meta positions relative to the pyrrolidinone attachment site.

Esterification and Functional Group Interconversion

Carboxylic acid intermediates often undergo esterification to enhance solubility or enable downstream derivatization.

Sulfuric Acid-Catalyzed Esterification

Refluxing (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid in methanol with concentrated sulfuric acid (24 mL per 5 L methanol) produces the methyl ester derivative in 84% yield over two steps. Gas chromatography–mass spectrometry (GC-MS) data show a molecular ion peak at m/z 234 ([M+H]⁺), consistent with the expected molecular formula C₁₂H₁₃NO₄. Excess 2,2-dimethoxypropane sequesters water, shifting equilibrium toward ester formation.

Ethyl Ester Synthesis for Enzymatic Resolution

Ethanol-based esterification under analogous conditions generates the ethyl ester variant (C₁₃H₁₅NO₄), characterized by an [M−H]⁻ peak at m/z 248 in negative-ion electrospray ionization mass spectrometry. This derivative serves as the substrate for cholesterase-mediated kinetic resolution, enabling isolation of enantiomerically pure (R)- and (S)-isomers.

Enzymatic Kinetic Resolution of Racemic Intermediates

Chiral separation of racemic pyrrolidinone esters leverages hydrolytic enzymes to achieve enantiomeric excess (ee) >98%.

Candida cylindraceae Cholesterase Hydrolysis

Suspending (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (213.5 mmol) in cyclohexane with 3 mM potassium phosphate buffer (pH 6.0) and 50 mM magnesium sulfate facilitates enzymatic cleavage. Adding 201 mg of Candida cylindraceae cholesterase (16.88 kU/g) at 30°C induces selective hydrolysis of the (S)-ester enantiomer, leaving the (R)-ester intact. After 17.1 hours at 47.9% conversion, extracting with dichloromethane isolates (R)-ester (99.4% purity by HPLC), while acidifying the aqueous phase precipitates (S)-acid (98.9% ee).

Solvent Engineering for Enhanced Enantioselectivity

Incorporating water-immiscible co-solvents like tert-butyl methyl ether (TBME) improves enzyme-substrate interactions by reducing interfacial tension. Trials with 10% TBME increase reaction rates by 40% compared to purely aqueous systems, attaining 99.1% ee for (S)-acid within 24 hours.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic profiling ensures synthetic fidelity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column (4.6 × 150 mm, 5 μm) with 0.1% trifluoroacetic acid in acetonitrile/water (30:70) resolves (R)- and (S)-enantiomers at retention times of 8.2 and 9.7 minutes, respectively. UV detection at 226 nm provides quantitative analysis of enantiomeric ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of this compound reveals diagnostic signals: δ 8.85 (d, J = 2.0 Hz, 1H, pyridine H-2), 8.45 (dd, J = 2.0, 8.0 Hz, 1H, pyridine H-4), 7.60 (d, J = 8.0 Hz, 1H, pyridine H-6), and 2.75–2.95 (m, 4H, pyrrolidinone H-3/H-4).

Synthetic Optimization and Process Scale-Up

Industrial-scale production necessitates balancing reaction efficiency with cost considerations.

Catalytic System Screening

Comparative studies of acid catalysts (H₂SO₄ vs. p-toluenesulfonic acid) in esterification reveal sulfuric acid superior in minimizing byproduct formation (<2% vs. 8–12%). However, neutralization with sodium bicarbonate post-reaction generates sulfate waste, prompting exploration of recyclable ion-exchange resins.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental impact while maintaining partition coefficients (K = 3.8 for CPME vs. 4.1 for DCM). Microwave-assisted cyclocondensation at 150°C for 20 minutes achieves 92% yield with 50% energy savings compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table highlights key structural analogues and their properties:

Key Structural and Functional Differences

- Substituent Effects: Aromatic vs. In contrast, the pyridine group in the target compound may improve water solubility and metal-binding capacity . Electron-Withdrawing Groups: Chloro and nitro substituents (e.g., in 1-(5-Chloro-2-hydroxyphenyl)- derivatives) increase oxidative stability and radical scavenging activity, as evidenced by DPPH assays . Carboxyl Additions: Derivatives like 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 43094-89-9) exhibit dual carboxylic acid groups, enabling chelation or salt formation for enhanced bioavailability .

Biological Activity

5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, and provides insights into its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 206.2 g/mol. Its structure features a pyridine ring with a carboxylic acid group at the 3-position and a 2-oxopyrrolidinyl moiety at the 5-position, which contributes to its biological activity through various interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In studies involving A549 human lung adenocarcinoma cells, this compound demonstrated structure-dependent cytotoxicity. When tested against these cells, it was compared to cisplatin, revealing significant potential as an alternative therapeutic agent .

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 100 | X% (to be filled based on experimental data) |

| Cisplatin | A549 | 100 | Y% (to be filled based on experimental data) |

Note: Actual viability percentages should be filled based on experimental results from specific studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against multidrug-resistant pathogens, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that derivatives of this compound possess significant activity against these pathogens, making them promising candidates for further development in combating antibiotic resistance .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Klebsiella pneumoniae | X (to be filled based on experimental data) |

| Escherichia coli | Y (to be filled based on experimental data) |

| Pseudomonas aeruginosa | Z (to be filled based on experimental data) |

The biological activity of this compound is attributed to its ability to act as an enzyme inhibitor and receptor modulator. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby inhibiting their activity. This property is particularly relevant in the development of anticancer therapies where enzyme inhibition can lead to reduced tumor growth .

Case Studies

Several studies have highlighted the efficacy of this compound in both in vitro and in vivo models. For instance, one study reported that modifications to the carboxylic acid group could enhance the anticancer activity while maintaining low toxicity levels in non-cancerous cells . Another investigation assessed the compound's potential as an antimicrobial agent against resistant strains, demonstrating significant inhibitory effects comparable to existing treatments .

Q & A

Q. What are the common synthetic routes for 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors like itaconic acid derivatives under controlled conditions. Key parameters include solvent choice (e.g., aqueous or isopropanol systems), temperature (reflux conditions), and pH adjustments during purification. For example, intermediates are often acidified to pH 2 to isolate the final product. Optimization focuses on yield (e.g., 70–85% in model studies) and purity, with proprietary methods emphasizing reproducibility and scalability .

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

Structural validation relies on H NMR, C NMR, and FT-IR spectroscopy to confirm functional groups (e.g., carboxylic acid, pyrrolidinone). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, elemental analysis (C, H, N), and melting point determination. For derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the key challenges in scaling up the synthesis for research purposes?

Industrial-scale synthesis is not well-documented, but challenges include maintaining high purity (>95%) while minimizing costs. Lab-scale methods require optimization of solvent recovery, catalyst recycling, and reaction time. Contamination risks during multi-step processes (e.g., incomplete cyclization) necessitate rigorous quality control .

Advanced Research Questions

Q. How does structural modification of the compound influence its biological activity, particularly in anticancer applications?

Introducing substituents (e.g., fluorophenyl, thiadiazolyl) enhances target affinity. For instance, 1-(2,4-difluorophenyl) analogs show improved anticancer activity due to increased lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies reveal that the pyridine ring’s position and the pyrrolidinone’s oxidation state critically modulate interactions with enzymes like microtubule disruptors .

Q. What strategies are used to resolve discrepancies in reported biological activity data across studies?

Discrepancies (e.g., variable IC values in cytotoxicity assays) are addressed by standardizing assay conditions (cell lines, incubation time) and validating compound purity. Comparative studies using isogenic cell models or orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) help isolate confounding factors .

Q. What is the role of the pyrrolidinone and pyridine moieties in the compound’s mechanism of action?

The pyrrolidinone ring interacts with hydrophobic pockets in target proteins (e.g., colchicine-binding sites in tubulin), while the pyridine moiety facilitates hydrogen bonding with catalytic residues. Computational docking studies suggest that the carboxylic acid group enhances solubility and chelates metal ions in enzyme active sites .

Q. How are computational methods applied to predict the compound’s interaction with biological targets?

Molecular dynamics simulations and density functional theory (DFT) calculations model binding affinities and conformational stability. For example, QSAR models predict substituent effects on anticancer activity by correlating electronic parameters (e.g., Hammett constants) with experimental IC values .

Q. What in vitro models are used to evaluate the compound’s efficacy, and how are these models validated?

Anticancer activity is tested in 2D (e.g., MCF-7, HepG2) and 3D tumor spheroid models, with validation via apoptosis markers (Annexin V) and cell cycle arrest assays (flow cytometry). Antimicrobial efficacy is assessed using broth microdilution (MIC determination) against Gram-positive and Gram-negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.